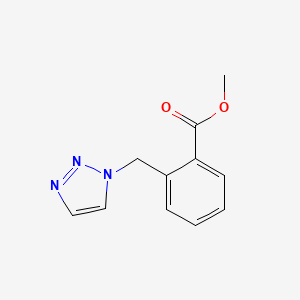

Methyl 2-(triazol-1-ylmethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-(triazol-1-ylmethyl)benzoate |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-5-3-2-4-9(10)8-14-7-6-12-13-14/h2-7H,8H2,1H3 |

InChI Key |

XWWAZZXOAGMNQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2C=CN=N2 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of Methyl 2-(triazol-1-ylmethyl)benzoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzoate (B1203000) ring typically appear in the downfield region, between δ 7.0 and 8.5 ppm. The protons of the triazole ring are also expected in the aromatic region, with characteristic shifts around δ 7.5-8.5 ppm. The methylene (B1212753) bridge protons, being adjacent to both the triazole and the benzene (B151609) ring, would likely resonate as a singlet at approximately δ 5.0-6.0 ppm. The methyl ester protons are anticipated to be the most upfield, appearing as a sharp singlet around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzoate) | 7.20 - 8.10 | Multiplet |

| Triazole | 7.90 - 8.50 | Singlets |

| Methylene (-CH₂-) | ~5.50 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, with a predicted chemical shift in the range of δ 165-170 ppm. The aromatic carbons of the benzoate and triazole rings are expected to appear between δ 120 and 150 ppm. The methylene bridge carbon is anticipated around δ 50-60 ppm, while the methyl ester carbon would likely be observed at a similar chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165.0 - 170.0 |

| Aromatic & Triazole | 120.0 - 150.0 |

| Methylene (-CH₂-) | 50.0 - 60.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Unequivocal Assignments

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal the coupling between adjacent protons, particularly within the aromatic ring of the benzoate moiety. HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the methylene protons to the methylene carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show longer-range (2-3 bond) correlations, which would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the carbons of both the triazole and benzoate rings, as well as the carbonyl carbon.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can influence the chemical shifts of protons and carbons in an NMR spectrum. Deuterated chloroform (B151607) (CDCl₃) is a common solvent for such compounds. However, using a more polar solvent like DMSO-d₆ could lead to shifts in the proton and carbon signals due to different solute-solvent interactions. For instance, the aromatic protons may experience slight downfield shifts in a more polar solvent.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1710-1730 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester group would likely produce a strong band between 1100 and 1300 cm⁻¹. The triazole ring itself would contribute to a series of characteristic bands, including C-H, C=N, and N-N stretching and bending vibrations. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula of this compound is C₁₁H₁₁N₃O₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (217.23 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 186. Another prominent fragmentation pathway could be the cleavage of the bond between the methylene group and the benzoate ring, leading to fragments corresponding to the triazolylmethyl cation and the methyl benzoate radical cation or vice versa. Further fragmentation of the triazole and benzoate rings would also be observed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 217 | [M]⁺ |

| 186 | [M - OCH₃]⁺ |

| 151 | [C₈H₇O₂]⁺ (Methyl benzoate cation) |

| 81 | [C₃H₄N₃]⁺ (Triazolylmethyl cation) |

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of chemical and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, bond angles, and crystal packing, cannot be provided at this time.

While crystallographic data for structurally related molecules containing both triazole and benzoate moieties exist, the strict focus of this article on this compound prevents the inclusion of data from these other compounds. The precise three-dimensional arrangement of a molecule in the solid state is unique and cannot be accurately inferred from analogues.

Conformational Analysis and Torsional Angles

Without experimental X-ray crystallography data or specific computational studies for this compound, a definitive conformational analysis and a table of its torsional angles cannot be generated. The conformation of the molecule is determined by the rotational freedom around several single bonds: the C-C bond connecting the benzoate methyl group, the C-O bond of the ester, the C-C bond linking the benzyl (B1604629) group to the ester, the C-N bond attaching the triazole ring, and the N-CH2 bond. The preferred conformation and the specific values of the torsional angles defining the spatial relationship between the benzoate and triazole rings are dependent on the subtle interplay of steric and electronic effects within the crystal lattice, information which is currently unavailable.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the specific intermolecular interactions governing the crystal packing of this compound is not possible without crystallographic data. In principle, the molecule possesses functionalities that could participate in various non-covalent interactions. The nitrogen atoms of the triazole ring could act as hydrogen bond acceptors, while the aromatic rings of the benzoate and triazole moieties could potentially engage in π-π stacking interactions. However, the existence, geometry, and significance of these interactions in the solid state remain undetermined in the absence of experimental structural information.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

A search of the scientific literature and spectral databases did not yield any specific experimental UV-Vis spectroscopic data for this compound. Consequently, information regarding its electronic transitions, such as the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values, cannot be provided. Such data would typically reveal information about the π-conjugated systems within the molecule, arising from the benzene and triazole rings. Without experimental or theoretical spectra, a discussion of its specific electronic properties is not feasible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Optimization

DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This process minimizes the electronic energy of the molecule, providing a foundational understanding of its physical and chemical characteristics. For a molecule like Methyl 2-(triazol-1-ylmethyl)benzoate, this would involve sophisticated software and defined basis sets (e.g., B3LYP/6-311G(d,p)) to model its electronic structure accurately.

Reaction Mechanism Studies through Computational Modeling

Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions. This involves mapping the potential energy surface of a reaction to understand how reactants are converted into products.

Transition State Analysis and Energy BarriersA key aspect of studying reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Analyzing these parameters allows chemists to understand reaction feasibility, regioselectivity, and stereoselectivity, providing insights that are often difficult to obtain through experimental means alone.

While the specific data for this compound is not available, the principles outlined above represent the standard and powerful approach computational chemistry takes to characterize and understand a molecule's properties and reactivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to investigate the potential interactions of molecules like this compound with biological targets. These in silico methods provide insights into binding affinities and conformations at a molecular level. cal-tek.eu

The methodology typically begins with preparing the three-dimensional structures of both the ligand (the triazole derivative) and the target protein. Software suites such as the Schrodinger drug discovery suite are used to prepare and energy-minimize the target protein structures. nih.gov The docking simulation itself is then performed using programs like AutoDock Vina or its derivative, Smina. cal-tek.eunih.govpensoft.net A common approach is semi-flexible docking, where the target receptor is treated as a rigid structure, while the ligand remains flexible, allowing it to adopt various conformations to find the most favorable binding pose within the active site of the target. pensoft.netresearchgate.net Key parameters, such as the grid box dimensions covering the active site and the "exhaustiveness" of the conformational search, are carefully defined to ensure a thorough exploration of possible binding modes. cal-tek.eunih.gov

Docking studies elucidate the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for the molecule's affinity and specificity. The types of interactions commonly observed for triazole derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comresearchgate.net

For example, in a study of a related triazole compound, the triazole group was found to form two hydrogen bonds with the amino acid residue Tyr124, while a connected benzotriazole (B28993) moiety formed an additional hydrogen bond with His447 in the catalytic triad (B1167595) of the target enzyme. mdpi.com The same study also identified key interactions with tryptophan residues (Trp86 and Trp286). mdpi.com In other analyses, triazole derivatives have been shown to interact with residues such as His244, His263, Phe264, and Val283 within an enzyme's active site. pensoft.net These interactions collectively anchor the ligand in the binding pocket.

| Interaction Type | Interacting Ligand Moiety | Target Amino Acid Residue(s) | Reference |

|---|---|---|---|

| Hydrogen Bond | Triazole Group | Tyr124 | mdpi.com |

| Hydrogen Bond | Benzotriazole Moiety | His447 | mdpi.com |

| General Binding Interaction | Triazole Derivative | His244, His263, Phe264, Val283 | pensoft.net |

| General Binding Interaction | Triazole Derivative | Trp86, Trp286 | mdpi.com |

To assess the stability of the ligand-target complex and explore the conformational flexibility of the ligand, molecular dynamics (MD) simulations are performed. pensoft.net These simulations model the atomic-level movements of the system over time, providing a dynamic picture of the binding interactions.

MD simulations are typically run using specialized software packages like GROMACS, employing force fields such as CGenFF or CHARMM36 to define the physics governing interatomic interactions. pensoft.netajchem-a.com The simulation process involves placing the docked complex in a solvent box (e.g., a dodecahedron box filled with a water model like TIP3P) to mimic physiological conditions. pensoft.net The system undergoes energy minimization before the production simulation, which may be run for periods up to 100 nanoseconds or more. pensoft.netajchem-a.com Analysis of the resulting trajectory provides data on key metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA). pensoft.netresearchgate.netajchem-a.com Stable RMSD values over the course of the simulation indicate the formation of a stable ligand-protein complex. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at building mathematical models that correlate the chemical structure of a series of compounds with their properties. researchgate.net A robust QSAR model is built on the principle that the structural features of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net

The development of a QSAR model involves creating a dataset of compounds, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a regression or classification model. A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power for new, untested compounds. researchgate.net An example of a linear QSAR model equation for triazole toxicity demonstrates this approach: pEC50 = 0.0269 * AMR + 0.4322 * MDEN-22 + 0.472 * maxwHBa + 1.5051. qsardb.org Such models are valuable tools in computational chemistry for screening virtual libraries and prioritizing compounds for synthesis.

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be calculated from the 2D or 3D representation of the molecule using software like PaDEL-Descriptor or SwissADME. mdpi.comqsardb.org Descriptors can be categorized based on the type of information they encode, such as constitutional, topological, geometric, or electronic properties.

For triazole-containing compounds, a variety of descriptors are relevant. These range from simple physicochemical properties to more complex topological indices. For example, descriptors related to Lipinski's rule-of-five, such as molecular weight and the octanol-water partition coefficient (logP), are often used. mdpi.com Others, like Molar Refractivity (AMR), capture information about the molecule's bulk and polarizability, while E-state indices (like MDEN-22) relate to electronic features and hydrogen bonding capacity. qsardb.org

| Descriptor | Abbreviation | Description | Reference |

|---|---|---|---|

| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | mdpi.com |

| Octanol-Water Partition Coefficient | logP | A measure of a compound's lipophilicity. | mdpi.com |

| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms in a molecule; relates to membrane permeability. | mdpi.com |

| Molar Refractivity | AMR | A measure of the total polarizability of a mole of a substance. | qsardb.org |

| Maximum E-States for weak Hydrogen Bond acceptors | MDEN-22 | An electrotopological state index related to the potential for hydrogen bonding. | qsardb.org |

| Molecular distance edge between all secondary nitrogens | maxwHBa | A descriptor encoding information about the distance between nitrogen atoms. | qsardb.org |

| Number of Rotatable Bonds | - | The count of bonds that allow free rotation, indicating molecular flexibility. | mdpi.com |

No Publicly Available Computational Studies Found for this compound

Despite a thorough search of available scientific literature, no specific computational chemistry or theoretical investigation studies focusing on the chemical compound this compound were identified. Consequently, an article detailing the computational analysis and its correlation with experimental data for this particular molecule, as per the requested outline, cannot be generated at this time.

Computational chemistry is a important branch of chemistry that employs computer simulations to help solve complex chemical problems. It applies the principles of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules and solids. These theoretical investigations are crucial for understanding molecular behavior and for designing new compounds with specific properties.

Typically, computational studies on compounds similar to this compound would involve methods such as:

Density Functional Theory (DFT): To calculate the electronic structure, optimized geometry, and spectroscopic properties of the molecule.

Molecular Docking: To predict the binding orientation of the molecule to a specific target, such as a protein or enzyme.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule over time, providing insights into its conformational changes and interactions with its environment.

The correlation of these computational predictions with experimental data is a critical step in validating the theoretical models. For instance, calculated spectroscopic data (e.g., NMR, IR spectra) would be compared with experimentally measured spectra. Similarly, predicted binding affinities from molecular docking studies would be correlated with experimentally determined biological activities.

The absence of such studies for this compound in the public domain prevents a detailed discussion on its computational chemistry and any correlation with experimental findings. Research in this specific area may be ongoing or proprietary, and future publications may provide the necessary data to fulfill such a request.

Chemical Reactivity and Transformation Studies of Methyl 2 Triazol 1 Ylmethyl Benzoate

Reactions at the Ester Moiety

The ester functional group is a primary site for nucleophilic acyl substitution, allowing for a variety of transformations.

Hydrolysis and Transesterification Reactions

The ester linkage in Methyl 2-(triazol-1-ylmethyl)benzoate is susceptible to hydrolysis, a reaction that cleaves the ester to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. quora.com

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. The resulting product is the sodium salt of 2-(triazol-1-ylmethyl)benzoic acid, which upon acidic workup, yields the free carboxylic acid. chemspider.comwikipedia.org The reaction with aqueous hydroxide ions can involve the formation of monoanionic and dianionic tetrahedral intermediates during the course of the reaction. researchgate.net

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Transesterification is a related process where the methoxy (B1213986) group of the ester is exchanged with a different alkoxy group from another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. Driving the reaction to completion often requires using the reactant alcohol as the solvent or removing one of the products as it forms.

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing esters. nih.govyoutube.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. youtube.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. This process occurs twice, first breaking the π bond of the carbonyl and then displacing the methoxy group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. The final product of this reaction is [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com

Catalytic hydrogenation can also be employed to reduce methyl benzoate (B1203000) derivatives to benzyl (B1604629) alcohol under specific conditions, often utilizing copper-based catalysts at elevated temperature and pressure. researchgate.net

Oxidation to Carboxylic Acids

The direct oxidation of an ester moiety to a carboxylic acid is not a standard synthetic transformation. Instead, the conversion of the ester group in this compound to the corresponding carboxylic acid, 2-(triazol-1-ylmethyl)benzoic acid, is achieved through hydrolysis, as detailed in section 5.1.1. quora.comchemspider.com While the term "oxidation" might be used loosely, the formal oxidation state of the carbonyl carbon does not change during hydrolysis. True oxidation reactions at the benzylic position would target the methyl group of a toluene (B28343) derivative to form a carboxylic acid, a different transformation from the modification of the ester itself. google.comorganic-chemistry.org

Reactions Involving the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which influence its reactivity significantly. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic centers. youtube.com

Electrophilic and Nucleophilic Substitution Patterns

The 1,2,4-triazole ring is generally considered electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes it resistant to electrophilic aromatic substitution. When such reactions do occur, they require harsh conditions, and the substitution pattern is dictated by the electron density of the ring carbons.

Conversely, the electron-deficient nature of the triazole ring makes it susceptible to nucleophilic substitution, particularly if a good leaving group is present on one of the carbon atoms. The nitrogen atoms of the triazole ring are nucleophilic and can react with electrophiles, such as alkyl halides, to form triazolium salts. youtube.com For some triazole derivatives, such as 2-phenyltriazole 1-oxides, the C-5 position is activated for both electrophilic and nucleophilic attack. rsc.org Halogenation can occur at this position, and the resulting halogen can be displaced by strong nucleophiles. rsc.org

Ring Transformations and Cycloaddition Reactions

The triazole ring system can participate in various chemical transformations, including cycloaddition and ring-opening reactions. rsc.orgacs.org While the 1,2,4-triazole ring itself is relatively stable, certain derivatives can undergo ring cleavage under specific conditions, such as in the presence of a base, leading to the formation of N-cyanoformimidamide derivatives. acs.org

Triazoles are well-known for their role in 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.govchemijournal.com These reactions typically involve the formation of a triazole ring from an azide (B81097) and an alkyne. nih.govfrontiersin.orgorganic-chemistry.org While this compound already contains a pre-formed triazole ring, the triazole moiety itself can, in some cases, participate as a component in further cycloaddition reactions, although this is less common for the stable 1,2,4-triazole system compared to other isomers or activated derivatives. acgpubs.org For instance, certain activated triazole derivatives can act as dienophiles in Diels-Alder reactions. acgpubs.org

Denitrogenative transformations of 1,2,3-triazoles, where the ring opens with the loss of N₂, are a known class of reactions, often initiated by forming N-acyl or N-sulfonyl triazoles. rsc.org This type of reactivity highlights the potential for significant structural modification of the triazole core.

Reactions at the Benzoate Ring

The reactivity of the benzoate ring in "this compound" is influenced by two key substituents: the methyl ester group (-COOCH₃) and the triazol-1-ylmethyl group (-CH₂-C₂H₂N₃). The interplay of their electronic effects dictates the regioselectivity and rate of reactions such as electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on "this compound" is determined by the directing effects of the existing substituents. The methyl ester group is a well-established deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. Conversely, the electronic effect of the triazol-1-ylmethyl substituent is more complex. While alkyl groups are typically weakly activating and ortho, para-directing, the triazole ring itself is known to be electron-withdrawing.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -COOCH₃ (meta-director) | Influence of -CH₂-triazole (ortho, para-director) | Predicted Outcome |

| 3 | Favorable | Unfavorable | Possible product |

| 4 | Unfavorable | Favorable (para) | Possible product |

| 5 | Favorable | Unfavorable | Possible product |

| 6 | Unfavorable | Favorable (ortho) | Sterically hindered |

It is important to emphasize that the predictions in Table 1 are theoretical and await experimental verification. The steric bulk of the ortho-substituent would likely disfavor substitution at the 6-position.

Modifications of Aromatic Substituents

The modification of existing substituents on the benzoate ring of "this compound" represents another avenue for chemical transformation. While specific research on this compound is not available, general reactions applicable to benzoate esters and benzyl-triazoles can be considered.

For instance, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, "2-(triazol-1-ylmethyl)benzoic acid," under acidic or basic conditions. This transformation would alter the electronic nature of the substituent from a deactivating meta-director to a similar, yet distinct, functional group.

Table 2: Potential Modifications of Aromatic Substituents

| Substituent | Reaction Type | Potential Product |

| -COOCH₃ | Hydrolysis | 2-(triazol-1-ylmethyl)benzoic acid |

| -H (on the ring) | Halogenation | Halogenated derivatives |

| -H (on the ring) | Nitration | Nitro derivatives |

Further research is required to explore these potential transformations and to characterize the resulting products.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. As there is a lack of experimental data on the reactivity of "this compound," mechanistic investigations for this specific compound have not been reported.

However, the mechanism of electrophilic aromatic substitution on substituted benzenes is well-understood. For a hypothetical nitration reaction, the mechanism would involve the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. This electrophile would then attack the electron-rich π-system of the benzoate ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The positions of attack would be governed by the electronic effects of the existing substituents, as discussed in section 5.3.1. The final step would be the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.

Computational chemistry could serve as a powerful tool to predict the most likely reaction pathways and the structures of the intermediates and transition states involved in the reactions of "this compound." Such theoretical studies could provide valuable insights in the absence of experimental data and guide future synthetic efforts.

Synthesis and Exploration of Derivatives and Analogs

Modification of the Triazole Ring System

The triazole ring is a key component for structural variation, allowing for changes in its isomeric form, the introduction of various substituents, and its fusion or linkage with other heterocyclic structures.

The constitutional isomerism between 1,2,3- and 1,2,4-triazoles provides a fundamental method for creating structural diversity. The synthesis of each isomer requires distinct chemical pathways.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often involves the condensation of hydrazines or their derivatives with compounds containing a dicarbonyl or equivalent functionality. Classic methods include the Pellizzari and Einhorn–Brunner reactions. scispace.com For instance, reacting aryl acid hydrazides with reagents like carbon disulfide (CS2) and potassium hydroxide (B78521) (KOH), followed by treatment with hydrazine (B178648) hydrate, is a common route to form the 1,2,4-triazole ring. rdd.edu.iq Another approach involves the cyclization of thiosemicarbazide (B42300) precursors, which can be prepared from the reaction of carbohydrazides with isothiocyanates. tijer.org

1,2,3-Triazoles: The advent of "click chemistry" has made the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction provides high regioselectivity and yields, joining an azide (B81097) and a terminal alkyne. nih.gov For example, reacting an organic azide with a propargyl ester under the catalysis of a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, leads to the desired 1,2,3-triazole derivative. nih.gov Alternative, non-catalyzed thermal cycloadditions are also possible but may result in a mixture of 1,4- and 1,5-disubstituted isomers.

| Triazole Isomer | General Synthetic Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Pellizzari Reaction / Related Cyclizations | Amides and Acyl Hydrazides; Hydrazides and CS₂/KOH | Heating, often with a base or acid catalyst | scispace.comrdd.edu.iq |

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides and Terminal Alkynes | Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) at room or elevated temperature | nih.gov |

Introducing substituents onto the triazole ring is a common strategy to modulate the compound's physicochemical properties. This is typically achieved by using substituted precursors in the cyclization step.

For 1,2,4-triazoles, substituents can be introduced by starting with a substituted benzonitrile (B105546) to create a substituted benzothioamide, which is then methylated and condensed with a hydrazide derivative. rroij.com For example, 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole can be synthesized and subsequently N-butylated. rroij.com

In the synthesis of 1,2,3-triazoles via CuAAC, the substituents are incorporated into the azide or alkyne starting materials. A wide variety of functional groups can be tolerated in this reaction. For instance, phenyl, carboxyl, and various substituted aryl groups have been successfully incorporated onto the triazole ring. nih.govnih.gov The reaction of phenylazide with 1,4-bis-(2,4-dichlorobenzoyloxy)-butene-2 results in a triazole with dichlorobenzoyloxymethyl substituents. nih.gov

| Triazole Core | Substituent(s) | Synthetic Approach | Precursors | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | 4-bromophenyl, trifluoromethyl | Condensation/Cyclization | 4-bromobenzothioamide and 2,2,2-trifluoroacetohydrazide | rroij.com |

| 1,2,3-Triazole | Phenyl, 4,5-bis-(dichlorobenzoyloxymethyl) | 1,3-Dipolar Cycloaddition | Phenylazide and 1,4-bis-(2,4-dichlorobenzoyloxy)-butene-2 | nih.gov |

| 1,2,3-Triazole | 4-methoxyphenyl | CuAAC | Corresponding aryl azide and a propargylated piperazine (B1678402) derivative | nih.gov |

| 1,2,3-Triazole | Carboxy | CuAAC | Azidomethaneboronate and propiolic acid | nih.gov |

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a modern approach in drug discovery. nih.gov The triazole ring, particularly the 1,2,3-triazole formed via click chemistry, serves as an excellent and stable linker to connect with other heterocyclic scaffolds. nih.govnih.gov

Examples of such hybrids include molecules where the triazole ring is linked to isatin, phenolic moieties, benzoxazole, or benzo[b] scispace.comrdd.edu.iqthiazine 1,1-dioxide. nih.govnih.govekb.eg The synthesis typically involves preparing an azide or alkyne derivative of one heterocycle and reacting it with the corresponding alkyne or azide derivative of the other via CuAAC. For example, 1-(2-azidoethyl)isatines have been reacted with phenolic acid propargyl esters to yield isatin-triazole-phenol hybrids. nih.gov Similarly, 2-propargylthiobenzoxazole can be reacted with various aryl azides to produce benzoxazole-triazole hybrids. ekb.eg

| Linked Heterocycle(s) | Linkage Strategy | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Isatin and Phenolic Acid | 1,2,3-Triazole linker via CuAAC | Isatin-ethyl-triazolyl-methyl-hydroxybenzoate | nih.gov |

| Piperazine and Benzo[b] scispace.comrdd.edu.iqthiazine 1,1-dioxide | 1,2,3-Triazole linker via CuAAC | Aryl-triazolyl-methyl-piperazinyl-benzo[b] scispace.comrdd.edu.iqthiazine 1,1-dioxide | nih.gov |

| Benzoxazole | 1,2,3-Triazole linker via CuAAC | Aryl-triazolyl-methyl-thio-benzoxazole | ekb.eg |

| Phthalazinone | Conversion of oxadiazole to triazole | Phthalazinone-methyl-aminotriazolone | tijer.org |

Modification of the Benzoate (B1203000) Ester Moiety

The benzoate portion of the molecule provides additional opportunities for derivatization, either by changing the ester group or by adding substituents to the aromatic ring.

The methyl ester of the parent compound can be readily modified. Standard esterification of the corresponding carboxylic acid, 2-(triazol-1-ylmethyl)benzoic acid, with different alcohols (e.g., ethanol (B145695), propanol, butanol) under acidic catalysis (such as H₂SO₄) would yield the corresponding ethyl, propyl, or butyl esters. Alternatively, transesterification of the methyl benzoate derivative in the presence of a different alcohol and a suitable catalyst can also be employed to exchange the alkyl group. While specific examples for Methyl 2-(triazol-1-ylmethyl)benzoate are not detailed in the provided sources, this is a fundamental and widely applicable transformation in organic synthesis.

| Starting Material | Reagent (Alcohol) | Potential Product | Reaction Type |

|---|---|---|---|

| 2-(Triazol-1-ylmethyl)benzoic acid | Ethanol (C₂H₅OH) | Ethyl 2-(triazol-1-ylmethyl)benzoate | Fischer Esterification |

| 2-(Triazol-1-ylmethyl)benzoic acid | Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-(triazol-1-ylmethyl)benzoate | Fischer Esterification |

| This compound | Butanol (C₄H₉OH) | Butyl 2-(triazol-1-ylmethyl)benzoate | Transesterification |

Adding substituents to the benzoate ring is a powerful way to alter the electronic and steric properties of the molecule. The most direct synthetic route involves the esterification of a pre-substituted benzoic acid. A wide range of substituted benzoic acids are commercially available or can be synthesized, allowing for the introduction of groups like halogens, nitro, alkyl, and alkoxy moieties. mdpi.com

The synthesis of various methyl benzoates is often achieved by reacting the corresponding benzoic acids with methanol (B129727) using an acid catalyst. mdpi.comresearchgate.net For example, methyl p-toluenate and methyl p-chlorobenzoate are synthesized from p-toluic acid and p-chlorobenzoic acid, respectively. researchgate.net Studies have shown that solid acid catalysts, such as those based on zirconium, can effectively catalyze these esterification reactions. mdpi.com The position of the substituent matters, with para-substituted benzoic acids generally showing higher yields in esterification reactions compared to their ortho- or meta- counterparts, regardless of whether the group is electron-donating or electron-withdrawing. mdpi.com

| Substituted Benzoic Acid | Resulting Methyl Ester | Catalyst/Conditions | Reference |

|---|---|---|---|

| p-Toluic acid | Methyl p-toluenate | Zr/Ti Solid Acid Catalyst | researchgate.net |

| p-Chlorobenzoic acid | Methyl p-chlorobenzoate | Zr/Ti Solid Acid Catalyst | researchgate.net |

| p-Methoxybenzoic acid | Methyl p-methoxybenzoate | Acid Catalyst | mdpi.com |

| p-Bromobenzoic acid | Methyl p-bromobenzoate | Acid Catalyst | mdpi.com |

| 2-Bromo-4-methylbenzoic acid | Methyl 2-bromo-4-methylbenzoate | Ullmann–Goldberg coupling precursor | researchgate.net |

Modifications at the Linker Unit (methylene bridge)

The methylene (B1212753) bridge in this compound is a key structural element that dictates the spatial orientation of the aromatic and heterocyclic rings. Modifications to this linker can significantly influence the molecule's conformational flexibility and its interaction with biological targets. Research into analogous triazole-containing compounds has highlighted several strategies for linker modification.

One common approach involves altering the length of the alkyl chain. Homologation of the methylene bridge to an ethylene (B1197577) or propylene (B89431) linker can be achieved through multi-step synthetic sequences. These modifications can impact the molecule's lipophilicity and conformational freedom, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.

Another strategy involves the introduction of heteroatoms into the linker. For instance, the replacement of the methylene group with a sulfur atom, creating a thioether linkage, has been reported in the synthesis of related 1,2,4-triazole derivatives from methylbenzoate. rdd.edu.iq This modification introduces a different bond angle and length compared to a methylene group, and the sulfur atom can potentially engage in different non-covalent interactions.

Furthermore, the incorporation of rigid units, such as a cyclopropane (B1198618) ring or a double bond, within the linker can restrict conformational flexibility. This can be advantageous in locking the molecule into a specific bioactive conformation. The synthesis of such derivatives often requires specialized synthetic methodologies to construct the constrained linker.

The impact of these modifications is typically evaluated through a combination of spectroscopic analysis, computational modeling, and biological assays to establish a clear structure-activity relationship (SAR).

| Modification Type | Example of Modified Linker | Synthetic Approach | Potential Impact on Properties |

|---|---|---|---|

| Chain Elongation | -CH2-CH2- | Williamson ether synthesis with extended haloalkanes | Increased flexibility and lipophilicity |

| Heteroatom Incorporation | -S- | Nucleophilic substitution with a thiol precursor rdd.edu.iq | Altered bond angles and potential for new interactions |

| Introduction of Rigidity | -CH=CH- (E/Z isomers) | Wittig or Horner-Wadsworth-Emmons reaction | Restricted conformation, potential for stereoisomerism |

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of this compound can lead to enantiomers with distinct biological activities. Stereochemical control is therefore a critical aspect of the synthesis of such analogs. While the parent molecule is achiral, modifications to the linker or the aromatic/heterocyclic rings can introduce stereocenters.

For instance, the synthesis of derivatives with a chiral center in the linker, such as by introducing a methyl group on the methylene bridge to form a -CH(CH₃)- linker, would result in a racemic mixture unless a stereoselective synthesis is employed. Enantiomerically pure starting materials or the use of chiral catalysts are common strategies to achieve stereoselectivity. The preparation of specific stereoisomers, such as the cis-isomer of a related dioxolane-containing triazole derivative, has been a focus in the synthesis of complex antifungal agents. google.com

The biological evaluation of individual enantiomers is crucial, as often one enantiomer is significantly more active than the other (eutomer vs. distomer). Molecular docking studies on chiral triazole-based compounds have been conducted to understand how different enantiomers interact with their target proteins, providing a rationale for their observed differences in activity. nih.gov

The separation of enantiomers can be achieved through chiral chromatography or by diastereomeric salt formation with a chiral resolving agent. The absolute configuration of the separated enantiomers is typically determined by X-ray crystallography or by comparison with standards of known stereochemistry.

Development of Libraries for Structure-Property Relationship Studies

To systematically investigate the structure-property relationships of this compound derivatives, the development of compound libraries is an efficient approach. Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of a large number of analogs with diverse structural modifications.

A library of these derivatives could be designed to explore variations at three key positions: the benzoate ring, the triazole ring, and the methylene linker. For example, a library could be constructed by reacting a set of substituted 2-(bromomethyl)benzoates with a variety of substituted triazoles. This approach allows for the systematic evaluation of the effects of different functional groups on the molecule's properties.

The synthesis of libraries of 1,2,3-triazole-fused 1,4-benzodiazepines has demonstrated the utility of this approach in generating structural diversity for biological screening. researchgate.net Similarly, the design and synthesis of novel 1,2,4-triazole derivatives for anticancer evaluation have benefited from library-based approaches to identify lead compounds. nih.gov

The resulting libraries are then screened for desired properties, such as biological activity or specific physicochemical characteristics. The data obtained from these screenings are used to build structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models. These models can then guide the design of next-generation compounds with improved properties. High-throughput screening methods are often employed to efficiently evaluate large compound libraries.

| Scaffold Position | Building Block 1 (Substituted Methyl Benzoates) | Building Block 2 (Substituted Triazoles) | Resulting Library |

|---|---|---|---|

| R¹ on Benzoate | -H, -Cl, -F, -OCH₃ | A diverse set of triazoles with varying substituents (R²) | A matrix of compounds with systematic variations at R¹ and R² |

| R² on Triazole | -H, -CH₃, -Ph, -CF₃ |

Applications As Synthetic Building Blocks and Intermediates

A Gateway to Complex Organic Molecules

The strategic placement of the triazole and methyl benzoate (B1203000) groups in Methyl 2-(triazol-1-ylmethyl)benzoate provides multiple avenues for synthetic transformations, making it a valuable starting material for the synthesis of complex organic structures.

Precursor for Polycyclic Systems

While direct and extensive research on the conversion of this compound into polycyclic systems is not widely documented, the inherent reactivity of its constituent parts suggests its potential in this area. The ester group can participate in a variety of cyclization reactions, such as Dieckmann condensation or Friedel-Crafts acylation, to form new carbocyclic or heterocyclic rings. Furthermore, the triazole ring can be involved in cycloaddition reactions or can be modified to facilitate ring-closing metathesis or other annulation strategies, ultimately leading to the formation of polycyclic frameworks. The development of synthetic routes that leverage both functionalities in a concerted or sequential manner could provide efficient pathways to novel and complex polycyclic compounds.

An Intermediate for Advanced Pharmaceutical Scaffolds

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore found in a wide array of medicinally important compounds. scispace.comrroij.com Consequently, this compound serves as a valuable intermediate in the synthesis of advanced pharmaceutical scaffolds. The ester group can be readily converted into other functional groups, such as amides, carboxylic acids, or alcohols, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. For instance, the synthesis of complex pharmaceutical intermediates often involves the strategic incorporation of triazole-containing building blocks. q100lifesciences.comgoogle.com The versatility of the triazole moiety, which can engage in hydrogen bonding and other non-covalent interactions, makes it a desirable feature in the design of new therapeutic agents.

Utility in Catalyst Design and Ligand Synthesis

The presence of nitrogen atoms with available lone pairs in the triazole ring of this compound imparts it with the ability to coordinate with metal ions. This property makes it a promising candidate for the design of novel ligands and catalysts. While research specifically detailing the use of this compound in this context is limited, analogous structures have demonstrated significant utility. For example, molecules containing the 1,2,4-triazol-1-ylmethyl)benzene moiety have been successfully employed as bridging ligands in the construction of coordination polymers. researchgate.net Similarly, triazole-carboxylic acid derivatives have been utilized as ligands in the synthesis of metal-organic frameworks (MOFs). nih.gov These examples highlight the potential of the triazolylmethyl group to act as a versatile coordinating unit, suggesting that this compound could be a valuable precursor for the synthesis of ligands with tailored electronic and steric properties for various catalytic applications.

General Contributions to Modern Organic Synthesis

The broader contributions of this compound to modern organic synthesis lie in its role as a versatile and functionalized building block. The synthesis of 1,2,4-triazole derivatives is a significant area of research, with various methods being developed for their preparation. rdd.edu.iq The ability to introduce the triazolylmethyl group onto a benzene (B151609) ring, as seen in this compound, provides a platform for further chemical modifications. The ester functionality allows for a wide range of transformations, including hydrolysis, amidation, reduction, and Grignard reactions, thereby enabling the synthesis of a diverse array of derivatives. This versatility makes this compound a useful tool for chemists seeking to construct complex molecules with specific functionalities and three-dimensional arrangements.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including triazole derivatives. nih.gov Future research will likely focus on developing more sustainable and environmentally benign methods for the synthesis of Methyl 2-(triazol-1-ylmethyl)benzoate. This involves moving away from traditional methods that may use hazardous solvents, stoichiometric reagents, and energy-intensive conditions.

Key areas of development include:

Green Solvents: The use of water, glycerol, and deep eutectic solvents as alternatives to volatile organic compounds is a significant area of interest for the synthesis of 1,2,3-triazoles. consensus.app Research into adapting these green solvent systems for the synthesis of 1,2,4-triazole (B32235) derivatives like this compound is a logical next step.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have shown promise in accelerating reaction times and improving yields for various triazole derivatives. mdpi.comrsc.org These non-conventional energy sources can lead to more energy-efficient processes. nih.gov

Catalysis: The development of reusable and highly efficient catalysts, such as copper nanoparticles, can minimize waste and improve the atom economy of the synthesis. consensus.app Continuous-flow synthesis is another promising approach that can offer better control over reaction conditions and safer handling of reactive intermediates. chemrxiv.orgrsc.org

A comparative look at conventional versus green chemistry approaches for triazole synthesis highlights the potential benefits:

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often volatile organic compounds (VOCs) | Water, glycerol, deep eutectic solvents consensus.app |

| Energy | Typically conventional heating | Microwave irradiation, ultrasound nih.govmdpi.com |

| Catalysts | Often stoichiometric or homogeneous catalysts | Recyclable catalysts (e.g., nanoparticles) consensus.app |

| Efficiency | Can have long reaction times and moderate yields | Often shorter reaction times and higher yields rsc.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic processes and ensure safety and efficiency, real-time monitoring of chemical reactions is crucial. waters.comresearchgate.net Future research will likely involve the application of advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), to monitor the synthesis of this compound. These methods provide instantaneous feedback on reaction progress, allowing for precise control over reaction parameters.

Promising techniques include:

FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reactions in a continuous flow setup, providing detailed structural information about reactants, intermediates, and products. rsc.org

In-situ FT-IR Spectroscopy: Using fiber-optic probes, FT-IR spectroscopy can be used to track changes in the concentration of functional groups directly within the reaction vessel, offering valuable kinetic data. researchgate.netjascoinc.com

Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) and other ambient ionization methods allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing quick identification of reaction components. waters.comacs.org

These advanced monitoring techniques offer significant advantages over traditional methods like Thin Layer Chromatography (TLC), which provide limited information and are not performed in real-time. waters.com

Integration of Machine Learning in Compound Design and Prediction of Reactivity

Machine learning (ML) and artificial intelligence are revolutionizing chemical research by enabling the rapid design of new molecules and the prediction of their properties. mdpi.com For this compound and its derivatives, ML can be a powerful tool for several applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of triazole derivatives and their biological activity or reactivity. physchemres.orgrsc.orgnih.gov By developing QSAR models, researchers can predict the potential activity of novel, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired properties. researchgate.net

Predicting Reactivity: Machine learning algorithms can be trained on datasets of known reactions to predict the outcome and optimal conditions for new reactions. researchgate.net This can accelerate the discovery of novel reactivity patterns for this compound.

Validation of Analytical Data: ML algorithms like the K-nearest neighbors (KNN) can be used to evaluate and validate analytical data for newly synthesized compounds, improving the reliability of experimental results. researchgate.net

The development of robust ML models requires large datasets of high-quality experimental data. As more data on triazole derivatives becomes available, the predictive power of these models will continue to improve.

Exploration of Novel Reactivity Patterns for the Compound

While the fundamental reactivity of the 1,2,4-triazole ring is well-established, there is always potential for discovering novel reactivity patterns. nih.gov Future research on this compound could focus on exploring its reactivity under new conditions or with novel reagents. The presence of the methyl benzoate (B1203000) moiety attached to the triazole ring via a methylene (B1212753) bridge could lead to unique intramolecular interactions or reactivity.

Areas for exploration could include:

C-H Functionalization: Direct functionalization of the C-H bonds on the triazole or benzoate rings could provide efficient routes to novel derivatives without the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: These modern synthetic methods can enable transformations that are not possible with traditional thermal methods, potentially leading to the discovery of new reaction pathways for this compound. nih.gov

Reactions with Novel Partners: Investigating the reactions of this compound with newly developed reagents or in multicomponent reactions could lead to the synthesis of complex molecular architectures with interesting properties. researchgate.net

Understanding the reactivity of triazole derivatives is crucial for their application in medicinal chemistry and materials science. nih.gov

Computational Design of Targeted Structural Modifications

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties. For this compound, these in silico methods can be used to design targeted structural modifications to enhance its utility as a synthetic intermediate or to imbue its derivatives with specific biological activities. pensoft.netbiointerfaceresearch.com

Key computational approaches include:

Molecular Docking: This technique can be used to predict how derivatives of this compound might bind to the active site of a biological target, such as an enzyme. rsc.orgnih.gov This is invaluable for the design of new potential therapeutic agents. mdpi.comtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, helping to understand the stability of ligand-protein complexes. pensoft.net

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of molecules, providing insights into their reactivity and stability. nih.govbiointerfaceresearch.com

By using these computational tools, researchers can prioritize which novel derivatives of this compound to synthesize, saving time and resources in the laboratory. rjptonline.org The combination of in silico design with efficient synthetic methodologies represents a powerful strategy for the future development of novel and valuable compounds based on the this compound scaffold. nih.govnih.govnih.gov

Q & A

Q. What are the common synthetic routes for Methyl 2-(triazol-1-ylmethyl)benzoate, and how are reaction conditions optimized?

The synthesis typically involves N-alkylation of triazole derivatives followed by esterification. For example, azo coupling reactions at 0–5°C in ethyl alcohol with CH₃COONa as a buffer yield triazole-containing intermediates . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of diazonium salt to triazole precursor) and purification via silica gel chromatography using benzene-ethyl acetate (1:1 v/v). Reaction yields (29–55%) depend on alkyl chain length and substituent effects .

Q. How is the structural confirmation of this compound achieved post-synthesis?

Multinuclear NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in CDCl₃ resolves signals for triazole protons (δ ~7.5–8.4 ppm) and methyl ester groups (δ ~3.8–4.4 ppm). IR confirms ester carbonyl stretches (~1720 cm⁻¹) and triazole C=N vibrations (~1572 cm⁻¹) . HRMS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁N₃O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of triazole derivatives?

2D-NMR techniques (e.g., NOESY, HSQC) are critical. For example, ¹H-¹⁵N HMBC can differentiate between 1H- and 2H-triazole tautomers by correlating nitrogen chemical shifts (δN ~158–286 ppm) with adjacent protons. This method was pivotal in confirming the dominance of the 1H-triazole form in alkylated derivatives .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

Use SHELXL for refinement against high-resolution data. Key steps include:

Q. How can researchers assess the biological activity of this compound analogs?

Derivatize the triazole or benzoate moieties to enhance bioactivity. For example, piperazine-linked analogs (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) are synthesized via nucleophilic substitution. Biological assays (e.g., antimicrobial MIC tests) require purity validation by HPLC (>95%) and structural confirmation via ¹H NMR .

Q. What methodological differences exist in alkylation procedures for triazole-containing compounds?

Compare alkylation via Mitsunobu reaction (for sterically hindered substrates) vs. base-mediated alkylation (e.g., K₂CO₃ in DMF). The latter is preferred for this compound due to ester group stability. Yields improve with phase-transfer catalysts (e.g., TBAB) .

Q. How do substituents on the triazole ring influence stability and reactivity?

Electron-withdrawing groups (e.g., -CF₃) increase triazole ring stability but reduce nucleophilicity. Substituent effects are quantified via Hammett σ values using ¹³C NMR chemical shifts. For example, para-substituted phenyl groups alter rotational barriers (ΔG‡ ~10–15 kcal/mol) in dynamic NMR experiments .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound Analogs

Q. Table 2. SHELX Refinement Parameters for Crystallography

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å (high-resolution data) |

| R-factor | <5% (SHELXL convergence) |

| Twinning fraction | 0.32 (SHELXD-corrected) |

| Hydrogen placement | Riding model (SHELXPRO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.